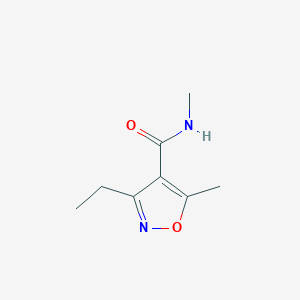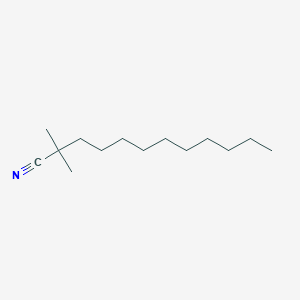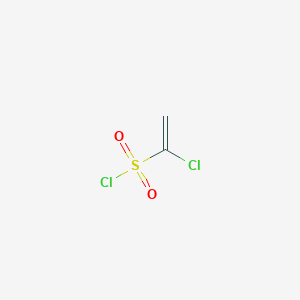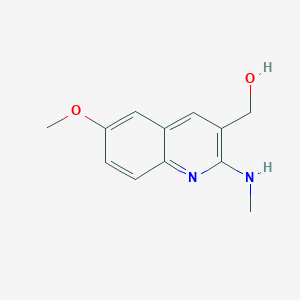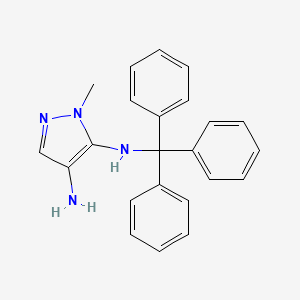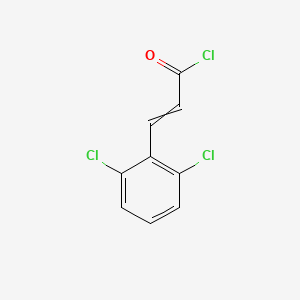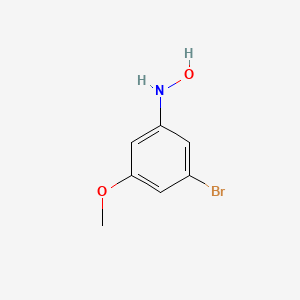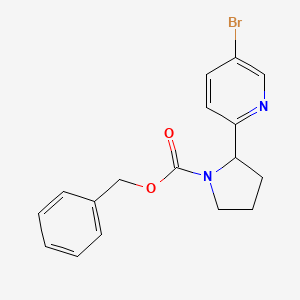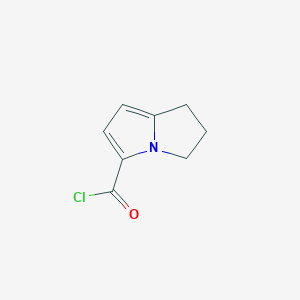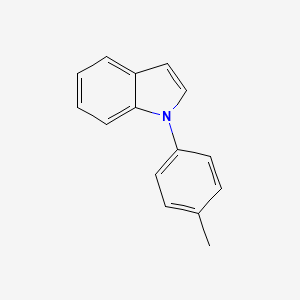
N-(4-methylphenyl)indole
Übersicht
Beschreibung
“N-(4-methylphenyl)indole” is a compound that belongs to the class of indole derivatives. Indole derivatives are an essential class of structurally diverse fungal secondary metabolites . They generally appear to be restricted to a limited number of fungi, such as Penicillium, Aspergillus, Claviceps, and Epichloe species . These compounds share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .
Synthesis Analysis
The synthesis of “N-(4-methylphenyl)indole” can be achieved through N-methylation of amides and related compounds . A safe, nontoxic, and easy-to-handle reagent for this process is phenyl trimethylammonium iodide (PhMe3NI) . This method has been expanded to N-ethylation using PhEt3NI . The process is characterized by its high yields of up to 99%, high functional group tolerance, and excellent monoselectivity for amides .Molecular Structure Analysis
Indole derivatives, including “N-(4-methylphenyl)indole”, share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methylphenyl)indole” include N-methylation of amides and related compounds . This process uses phenyl trimethylammonium iodide (PhMe3NI) as a reagent . The method has been expanded to N-ethylation using PhEt3NI . The reaction is characterized by its high yields, high functional group tolerance, and excellent monoselectivity for amides .Safety And Hazards
Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used when handling this compound .
Zukünftige Richtungen
Indole derivatives, including “N-(4-methylphenyl)indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
Eigenschaften
CAS-Nummer |
167283-32-1 |
|---|---|
Produktname |
N-(4-methylphenyl)indole |
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(4-methylphenyl)indole |
InChI |
InChI=1S/C15H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |
InChI-Schlüssel |
ROVUACXZYQYJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid benzyl ester](/img/structure/B8694174.png)
